
benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the piperidine ring, along with a benzyl group attached to the nitrogen atom and a carboxylate ester group. The stereochemistry of the compound is defined by the (3R,5S) configuration, which indicates the spatial arrangement of the substituents around the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and fluorinating agents.
Esterification: The carboxylate ester group is introduced through esterification reactions involving carboxylic acids and alcohols.
Benzylation: The benzyl group is attached to the nitrogen atom of the piperidine ring using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the desired stereochemistry and chemical properties.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the stereochemistry of the compound play a crucial role in determining its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-1-Benzyl-3,5-dimethylpiperazine: This compound shares a similar piperidine ring structure but with different substituents.
(3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol: Another related compound with a hydroxymethyl group instead of fluorine atoms.
Uniqueness
Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate is unique due to the presence of fluorine atoms at specific positions on the piperidine ring, which can significantly influence its chemical and biological properties. The stereochemistry also adds to its uniqueness, affecting its interactions with molecular targets.
Properties
Molecular Formula |
C13H15F2NO2 |
|---|---|
Molecular Weight |
255.26 g/mol |
IUPAC Name |
benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C13H15F2NO2/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+ |
InChI Key |
DCFSHDWSTOGHKY-TXEJJXNPSA-N |
Isomeric SMILES |
C1[C@H](CN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)F |
Canonical SMILES |
C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


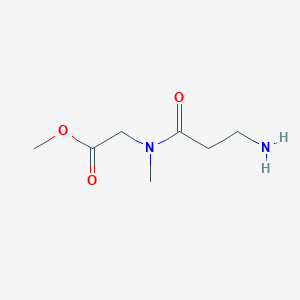

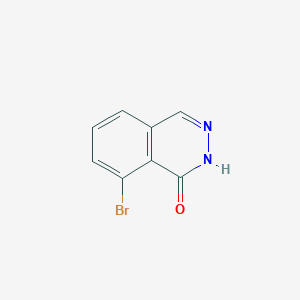
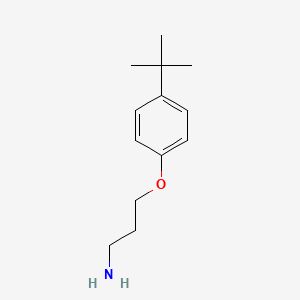

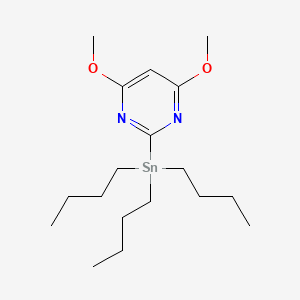
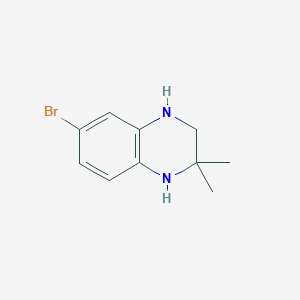
![[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol](/img/structure/B13507885.png)
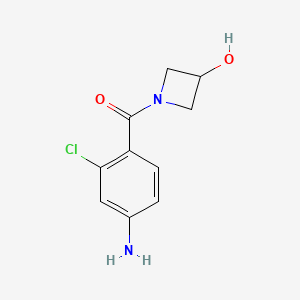
![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)
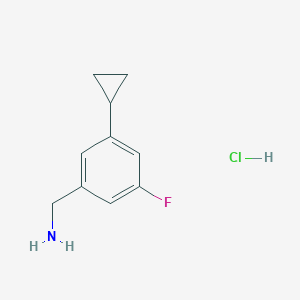
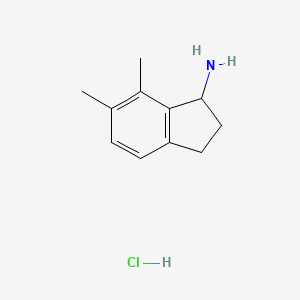
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide](/img/structure/B13507913.png)
![rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B13507919.png)
